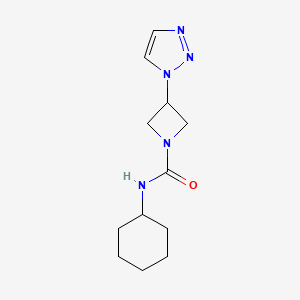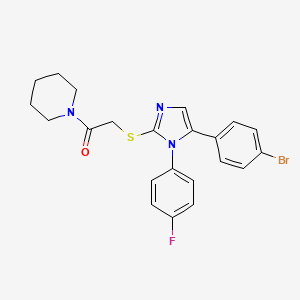
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are characterized by a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction Huisgen cycloaddition or click chemistry . This reaction is often catalyzed by copper(I) salts and can be performed in aqueous or organic solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely employed in the construction of molecular frameworks.
Biology: In biological research, this compound has been explored for its potential as a biological probe or inhibitor . Its ability to interact with various biomolecules makes it a valuable tool in studying biological processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its antimicrobial and anticancer properties . Its triazole core is known to exhibit activity against a range of pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and materials . Its versatility and reactivity make it a valuable component in the synthesis of various products.
Mecanismo De Acción
The mechanism by which N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact targets and pathways involved vary depending on the biological context and the specific application.
Comparación Con Compuestos Similares
1H-1,2,3-Triazole Analogs: These compounds share the triazole ring structure and are used in similar applications, such as drug discovery and materials science.
Substituted Triazoles: Variants of triazoles with different substituents on the ring, which can alter their chemical and biological properties.
Uniqueness: N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide stands out due to its specific structural features, such as the cyclohexyl group and the azetidine ring
Propiedades
IUPAC Name |
N-cyclohexyl-3-(triazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h6-7,10-11H,1-5,8-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYAFDRDAHZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2952266.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE](/img/structure/B2952267.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2952274.png)
![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2952277.png)



![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)

![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2952288.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2952289.png)
